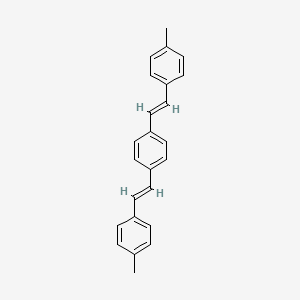

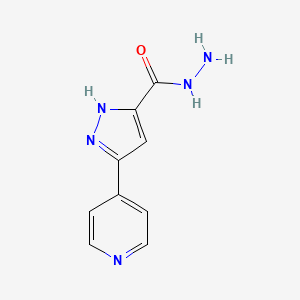

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This compound has been used as an insecticidal compound .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a scaffold similar to the compound , 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, was produced by Wang Y et al .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines such as breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). They act as EGFR kinase inhibitors and show antiproliferative activities .

Pharmacological Activities

These compounds exhibit a wide range of biological and pharmacological activities. They serve as antitumor agents, analgesics, anti-inflammatory agents, antimicrobials, antituberculars, antileishmanials, ACE inhibitors, antidiabetics, antiparkinsonians, and neuroprotective agents .

Biomedical Applications

The pyrazolo[3,4-b]pyridines group, which includes the compound , presents two tautomeric forms and has been described in numerous references and patents. These compounds have significant biomedical applications .

Cytotoxic Potential

Pyrazole derivatives have been prepared and assessed for their cytotoxic potential. Some compounds have shown promising results with low IC50 values, indicating strong potential for drug development .

Synthesis Methods

Recent methods for the synthesis of fused pyrazolo derivatives have been discussed in literature. These methods include annulation of the pyrazole ring to other rings such as thiazoles or thiazines .

Drug Design and Discovery

Advancements in drug design and discovery involve pyrazole derivatives being assessed for various therapeutic potentials. This includes exploring new synthetic routes and biological evaluations to discover novel drug candidates .

Mechanism of Action

Target of Action

Similar compounds have been found to target the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .

Mode of Action

The compound may bind to its targets, altering their function and potentially leading to downstream effects .

Biochemical Pathways

Given its potential targets, it may influence pathways related to camp-dependent protein kinase activity .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Based on its potential targets, it may influence cellular processes regulated by camp-dependent protein kinases .

Future Directions

The future directions for “3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide” and similar compounds could involve further exploration of their synthesis techniques and biological activity, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

32725-40-9 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)